

Potential off-target effects of EPZ005687 in research

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Compound of Interest		
Compound Name:	EPZ005687	
Cat. No.:	B560121	Get Quote

Technical Support Center: EPZ005687

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **EPZ005687**. The information addresses potential off-target effects and other experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of EPZ005687?

EPZ005687 is a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] It directly inhibits the enzymatic activity of PRC2, leading to a reduction in histone H3 lysine 27 (H3K27) methylation.[1][3] This inhibition can reactivate the expression of silenced tumor suppressor genes.

Q2: How selective is **EPZ005687** for EZH2?

EPZ005687 exhibits high selectivity for EZH2. It is approximately 50-fold more selective for EZH2 over the closely related methyltransferase EZH1 and over 500-fold more selective against at least 15 other protein methyltransferases.[1][3][4]

Q3: Are there any known off-target interactions with kinases or other protein families?



While comprehensive screening data against a broad panel of kinases or GPCRs is not readily available in the public domain, one study noted that at a concentration of 1.5 µM, **EPZ005687** showed greater than 60-fold selectivity against a panel of 77 human ion channels and G protein-coupled receptors.[3]

Q4: Have any off-target effects related to drug transport been reported?

Yes, **EPZ005687** has been identified as a substrate for the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2).[5] This interaction can affect the compound's distribution and penetration into tissues, including the brain.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with **EPZ005687**, with a focus on potential off-target effects.

Issue 1: Inconsistent or lower-than-expected efficacy in in vivo models, particularly in the central nervous system.

Potential Cause:

The observation that **EPZ005687** is a substrate of the efflux transporters P-gp and BCRP is a critical consideration for in vivo studies.[5] These transporters are highly expressed at the blood-brain barrier and can actively pump **EPZ005687** out of the brain, reducing its effective concentration and therapeutic efficacy in central nervous system (CNS) models.[5][6]

Troubleshooting Steps:

- Consider the expression of P-gp and BCRP in your model system: If working with cell lines, verify the expression levels of ABCB1 and ABCG2. High expression could lead to reduced intracellular concentrations of EPZ005687.
- Co-administration with transporter inhibitors (for research purposes): In preclinical research settings, co-administration of P-gp/BCRP inhibitors like elacridar may be used to increase



the brain penetration of **EPZ005687** and assess its on-target efficacy in the CNS.[5] Note: This is for experimental validation and not for therapeutic use.

 Alternative compounds: For CNS-targeted studies, consider using EZH2 inhibitors with better brain penetrance and lower affinity for efflux transporters. For example, the related compound EPZ-6438 (tazemetostat) is also a substrate for P-gp but not BCRP, which might alter its distribution.[5]

Issue 2: Discrepancies in cellular potency between different cell lines.

Potential Cause:

Besides the expression of efflux transporters, the genetic background of the cell line, particularly the mutation status of EZH2, can significantly impact the cellular response to **EPZ005687**. Cells with specific EZH2 mutations (e.g., Y641F, A677G) have shown greater sensitivity to the compound compared to wild-type EZH2 cells.[1][3]

Troubleshooting Steps:

- Verify EZH2 mutation status: Confirm the EZH2 genotype of your cell lines. This will help in interpreting the observed sensitivity to EPZ005687.
- Titrate the compound concentration: Perform dose-response experiments over a wide range of concentrations to determine the IC50 in your specific cell line.
- Assess on-target engagement: Measure the levels of H3K27 trimethylation (H3K27me3) via
 Western blot or other methods to confirm that EPZ005687 is engaging its target within the cells at the concentrations used.

Quantitative Data Summary



Parameter	Value	Notes
On-Target Potency		
EZH2 K_i	24 nM	Cell-free assay[1][2]
PRC2 IC_50	54 nM	Cell-free enzymatic assay[1]
Cellular H3K27me3 IC_50	80 nM	In OCI-LY19 lymphoma cells[2]
Selectivity		
EZH1	50-fold vs EZH2	[1][3]
Other Methyltransferases	>500-fold vs EZH2	Against a panel of 15 other PMTs[1][3]
Ion Channels & GPCRs	>60-fold at 1.5 μM	Against a panel of 77 targets[3]

Methodologies for Key Experiments

Determination of Inhibitor IC50 Values against Methyltransferases:

- Principle: A radiometric assay is used to measure the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate by the methyltransferase enzyme.
- Protocol Outline:
 - The methyltransferase enzyme is incubated with the test compound (e.g., EPZ005687) at varying concentrations.
 - A reaction is initiated by adding a mixture of [3H]-SAM and a biotinylated histone H3
 peptide substrate.
 - The reaction is allowed to proceed for a defined period at room temperature.
 - The reaction is quenched by adding an excess of non-radiolabeled SAM.
 - The biotinylated peptide is captured on a streptavidin-coated plate.



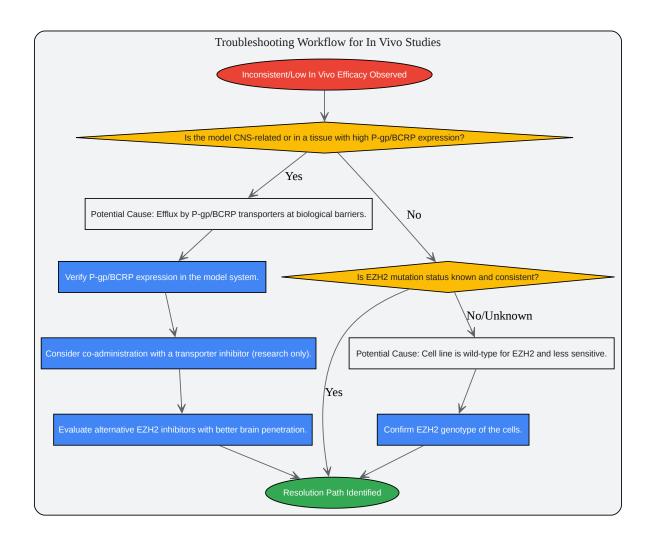
- The amount of incorporated radioactivity is measured using a scintillation counter.
- IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay:

- Principle: To assess the effect of the inhibitor on cell growth over time.
- · Protocol Outline:
 - Cells are seeded in multi-well plates at a density that allows for logarithmic growth over the course of the experiment.
 - Cells are treated with a range of concentrations of EPZ005687 or a vehicle control (e.g., DMSO).
 - Cell viability is measured at multiple time points (e.g., 4, 7, and 11 days) using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
 - Data is plotted as viable cell count versus time for each concentration.
 - Proliferation IC50 values can be calculated at specific time points.

Visualizations

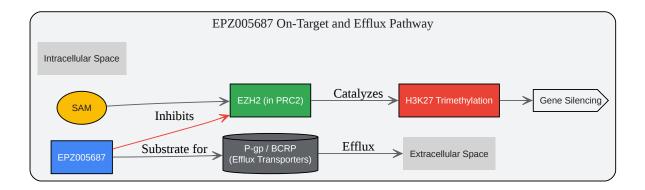




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Caption: Troubleshooting logic for unexpected in vivo results with **EPZ005687**.





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Caption: Mechanism of EPZ005687 including its interaction with efflux transporters.

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